molecular formula C14H18O B14633096 2-Methyl-3-methylidene-6-phenylhex-5-en-2-ol CAS No. 57217-14-8

2-Methyl-3-methylidene-6-phenylhex-5-en-2-ol

Katalognummer: B14633096
CAS-Nummer: 57217-14-8
Molekulargewicht: 202.29 g/mol
InChI-Schlüssel: PZHOHGLRMMUFNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-3-methylidene-6-phenylhex-5-en-2-ol is an organic compound characterized by its unique structure, which includes a phenyl group, a methylidene group, and an alcohol functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-methylidene-6-phenylhex-5-en-2-ol can be achieved through several synthetic routes. One common method involves the reaction of appropriate alkenes with phenyl-substituted reagents under controlled conditions. The reaction typically requires a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3-methylidene-6-phenylhex-5-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Methyl-3-methylidene-6-phenylhex-5-en-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 2-Methyl-3-methylidene-6-phenylhex-5-en-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-3-methylidene-6-phenylhex-5-en-1-ol: Similar structure but with a different position of the hydroxyl group.

    2-Methyl-3-methylidene-6-phenylhex-5-en-3-ol: Another isomer with the hydroxyl group at a different position.

    2-Methyl-3-methylidene-6-phenylhex-5-en-2-one: A ketone derivative with a carbonyl group instead of a hydroxyl group.

Uniqueness

2-Methyl-3-methylidene-6-phenylhex-5-en-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Eigenschaften

CAS-Nummer

57217-14-8

Molekularformel

C14H18O

Molekulargewicht

202.29 g/mol

IUPAC-Name

2-methyl-3-methylidene-6-phenylhex-5-en-2-ol

InChI

InChI=1S/C14H18O/c1-12(14(2,3)15)8-7-11-13-9-5-4-6-10-13/h4-7,9-11,15H,1,8H2,2-3H3

InChI-Schlüssel

PZHOHGLRMMUFNC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(=C)CC=CC1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.